Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid
Overview
Description
Synthesis Analysis
The synthesis of Boc-protected amino acids is a critical step in the preparation of various pharmaceutical compounds. In the context of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, although not directly mentioned, similar compounds have been synthesized using efficient methodologies. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was synthesized from L-methionine through a multi-step process that included protection, reduction, hydroxyl derivation, cyclization, ring opening, and oxidation . These methods highlight the complexity and the precision required in the synthesis of Boc-protected amino acids.
Molecular Structure Analysis
The molecular structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is not directly analyzed in the provided papers. However, the structure of similar Boc-protected amino acids typically includes a tert-butoxycarbonyl (Boc) group used to protect the amino functionality during synthesis. The presence of aromatic rings, such as the 2-cyano-phenyl group, can influence the molecule's reactivity and interaction with other compounds .
Chemical Reactions Analysis
The chemical reactions involving Boc-protected amino acids are diverse and can be tailored to produce a wide range of products. Tert-butyl fluorocarbonate (Boc-F) is used for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . This reaction is essential for the protection of amino acids during peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are crucial for their practical application. The solubility of a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, was measured in various solvents, and it was found that solubility increases with temperature . Thermodynamic models, such as the modified Apelblat equation, were used to correlate the solubility data, providing insights into the compound's behavior in different solvent systems .
Scientific Research Applications
-
Organic Chemistry
- Cyano group-bearing molecules are extensively used in organic chemistry . They are used as active layers of solar cells and light-emitting diodes . They also serve as materials with high second- and third-order nonlinearities .
- The methods of application involve various chemical reactions, including the electrophilic borylation of aryl Grignard reagents .
- The outcomes of these applications include the synthesis of various aryl boronic acids in a straightforward manner in excellent yields .
-
Optoelectronics
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUTHPYXNFHBB-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150761 | |
Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | |
CAS RN |
269726-80-9 | |
Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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